molecular formula C26H22FNO3 B11402369 3-[2-(2-fluorophenyl)ethyl]-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-[2-(2-fluorophenyl)ethyl]-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11402369
M. Wt: 415.5 g/mol
InChI Key: RMTUCSXLYLJTKA-UHFFFAOYSA-N
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Description

3-[2-(2-Fluorophenyl)ethyl]-10-methyl-6-phenyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound with a unique structure that combines elements of fluorophenyl, methyl, and phenyl groups within a chromeno-oxazin framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Fluorophenyl)ethyl]-10-methyl-6-phenyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable and efficient synthetic routes, such as those using isocyanide reagents . These methods are designed to minimize by-products and maximize yield, ensuring the process is both cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Fluorophenyl)ethyl]-10-methyl-6-phenyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents depending on the specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

3-[2-(2-Fluorophenyl)ethyl]-10-methyl-6-phenyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2-Fluorophenyl)ethyl]-10-methyl-6-phenyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to specific receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl and chromeno-oxazin derivatives, which share structural similarities and may exhibit comparable properties.

Uniqueness

What sets 3-[2-(2-Fluorophenyl)ethyl]-10-methyl-6-phenyl-2H,3H,4H,8H-chromeno[6,7-e][1,3]oxazin-8-one apart is its unique combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C26H22FNO3

Molecular Weight

415.5 g/mol

IUPAC Name

3-[2-(2-fluorophenyl)ethyl]-10-methyl-6-phenyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C26H22FNO3/c1-17-25-20(15-28(16-30-25)12-11-19-9-5-6-10-23(19)27)13-22-21(14-24(29)31-26(17)22)18-7-3-2-4-8-18/h2-10,13-14H,11-12,15-16H2,1H3

InChI Key

RMTUCSXLYLJTKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=CC=C4)CN(CO2)CCC5=CC=CC=C5F

Origin of Product

United States

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